2-Methyl-5-nitro-2H-isoquinolin-1-one
Overview
Description
2-Methyl-5-nitro-2H-isoquinolin-1-one is a nitrogen-containing organic compound with the chemical formula C10H8N2O31. It has a molecular weight of 204.18 g/mol12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Methyl-5-nitro-2H-isoquinolin-1-one. However, it’s worth noting that the synthesis of similar compounds often involves specific reaction conditions and catalysts34.Molecular Structure Analysis
The InChI code for 2-Methyl-5-nitro-2H-isoquinolin-1-one is 1S/C10H8N2O3/c1-11-6-5-7-8(10(11)13)3-2-4-9(7)12(14)15/h2-6H,1H31. This code provides a specific representation of the molecule’s structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-Methyl-5-nitro-2H-isoquinolin-1-one. However, similar compounds often participate in various chemical reactions under specific conditions34.Physical And Chemical Properties Analysis
2-Methyl-5-nitro-2H-isoquinolin-1-one is a solid at room temperature1. More detailed physical and chemical properties are not available in the current literature167.
Scientific Research Applications
Synthesis and Biological Evaluation
Selective PI3K Inhibitors
2-Methyl-5-nitrobenzenesulfonohydrazides, including isoquinoline derivatives, have been synthesized and evaluated for their inhibitory activity against PI3K. An isoquinoline derivative demonstrated good selectivity for the PI3K p110α isoform over other isoforms, showing promising in vitro activity in cell proliferation assays. Molecular modeling studies provided insights into the structure-activity relationships (SAR) of these compounds (Kendall et al., 2007).
Methyl Radical Generation for Synthesis
A metal-free method for generating highly unstable methyl radicals from the combination of PhI(OAc)2 and 2-nitropropane was developed. This approach offers an efficient pathway to synthesize methylated phenanthridines and isoquinolines, extending to other alkyl radicals for synthesizing compounds like Roxadustat (Lu et al., 2018).
Vicarious Nucleophilic Substitution (VNS)
A scalable approach to synthesize 6-methyl-5-nitroisoquinoline from 5-nitroisoquinoline was described, utilizing VNS as a key step. This method's optimization extends to a few aromatic and heteroaromatic nitro compounds, leading to new pathways under VNS conditions (Achmatowicz et al., 2008).
Advanced Chemical Synthesis
Isoquinolinone Compounds Synthesis
An efficient one-step synthesis route for isoquinolinones via the reaction of nitro-substituted methyl 2-fluorobenzoate and heterocyclic ketone aminals in 1,4-dioxane was developed. This method offers advantages like readily available starting materials and a simple operation process (Wang et al., 2017).
Pd-catalysed Synthesis of Isoquinolin-1-ones
Through Pd-catalysed cyclisations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides, a method for synthesizing 4-substituted 5-nitroisoquinolin-1-ones was achieved. This process involves reaction pathways leading to potent inhibitors of PARP-1 activity, significant for therapeutic applications (Dhami et al., 2009).
Safety And Hazards
Future Directions
The future directions for the study and application of 2-Methyl-5-nitro-2H-isoquinolin-1-one are not clearly stated in the available literature16.
Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
2-methyl-5-nitroisoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-11-6-5-7-8(10(11)13)3-2-4-9(7)12(14)15/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFKSSNHLIRRHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309870 | |
Record name | 2-METHYL-5-NITRO-2H-ISOQUINOLIN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitro-2H-isoquinolin-1-one | |
CAS RN |
42792-96-1 | |
Record name | NSC218341 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-METHYL-5-NITRO-2H-ISOQUINOLIN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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